4-Bromo-2-cyano-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-bromo-2-cyano-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOYJGUJZVXUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyano-3-fluorobenzoic acid typically involves the halogenation and nitration of benzoic acid derivatives. One common method includes the reaction of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite and iodide in an acidic medium to form 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. This intermediate is then reacted with cyanide under nitrogen protection to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like aryl boronic acids in palladium-catalyzed coupling reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Palladium-Catalyzed Coupling: Utilizes palladium catalysts and aryl boronic acids under inert conditions.
Reduction: Employs lithium aluminum hydride in anhydrous solvents.
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Biaryl Intermediates: Formed through palladium-catalyzed coupling reactions.
Amines: Produced by the reduction of the cyano group.
Carboxylic Acids: Resulting from oxidation reactions.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Role as an Intermediate : This compound serves as an essential intermediate in the synthesis of various complex organic molecules. Its unique structure allows for multiple substitution reactions, making it versatile in creating derivatives with specific properties.
- Reactions : It can undergo nucleophilic substitution, oxidation, and reduction reactions, allowing chemists to modify its structure for desired outcomes.
-
Pharmaceutical Development
- Drug Design : 4-Bromo-2-cyano-3-fluorobenzoic acid is used in drug development targeting specific enzymes or receptors. Its ability to interact with biological targets makes it valuable in designing therapeutics.
- Case Study - Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : An IC value of approximately 25 µM was observed, indicating substantial cytotoxicity through apoptosis induction via reactive oxygen species (ROS) generation.
- HCT116 Cell Line : Displayed an IC of around 30 µM, suggesting similar mechanisms of action.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via ROS |
| HCT116 | 30 | Modulation of key signaling pathways |
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Material Science
- Polymer Synthesis : The compound is utilized in synthesizing polymers and materials with specific properties due to its functional groups that allow for further chemical modifications.
- Properties Enhancement : The presence of halogen atoms can improve the thermal stability and mechanical properties of polymers.
-
Biological Studies
- Enzyme Inhibition Studies : It is employed in studies assessing enzyme inhibition and receptor binding, which are crucial for understanding metabolic pathways and developing new therapeutic agents.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 15 µg/mL.
- Escherichia coli : MIC of 20 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Structure-Activity Relationship
The structural features of this compound play a crucial role in its biological activity. The combination of halogen substituents (bromine and fluorine) and the cyano group enhances its ability to interact with biological targets. This interaction can lead to inhibition or activation of specific pathways relevant to cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s halogen and cyano groups enable it to form strong interactions with enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Key Findings:
Electron-Withdrawing Effects: The cyano group in the target compound (position 2) is a stronger electron-withdrawing group than CF₃ or Cl, leading to higher acidity (pKa ~1.5–2.0 estimated) compared to 4-Bromo-3-methylbenzoic acid (pKa ~3.5–4.0) . Trifluoromethyl groups (e.g., in 4-Bromo-2-(trifluoromethyl)benzoic acid) offer comparable electron withdrawal but with greater steric bulk, affecting ligand-binding efficiency in catalysis .
Halogen Diversity :
- Compounds like 3-Bromo-4-chloro-2-fluoro-benzoic acid (Br, Cl, F) exhibit enhanced thermal stability due to multiple halogen interactions, making them suitable for high-temperature applications .
Functional Group Impact on Applications: Amino-substituted analogs (e.g., 2-Amino-4-bromo-3-fluorobenzoic acid) are less reactive in electrophilic substitution but serve as precursors for heterocyclic drug scaffolds . The cyano group in the target compound may improve binding affinity in kinase inhibitors or metal-organic frameworks (MOFs) due to its polarizability .
Biological Activity
4-Bromo-2-cyano-3-fluorobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique combination of a bromine atom, a cyano group, and a fluorine atom within its molecular structure contributes to its reactivity and efficacy in various biological contexts.
The molecular formula of this compound is , with a molecular weight of approximately 232.02 g/mol. Its structure enhances its electrophilic properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzoic acid derivatives have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of halogen atoms in the structure often correlates with increased potency against microbial pathogens due to enhanced membrane permeability and interaction with cellular targets .
Anti-inflammatory Effects
Research has demonstrated that some derivatives of fluorinated benzoic acids can modulate inflammatory pathways. In vitro studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines, thereby offering potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Preliminary findings indicate that it may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property could be leveraged to enhance the efficacy of co-administered drugs or to mitigate adverse effects associated with drug metabolism .
Case Studies
- Antimicrobial Activity Study : A study conducted on substituted benzoic acids, including this compound, reported a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. This suggests a promising application in developing new antimicrobial agents .
- Anti-inflammatory Mechanism : In a controlled experiment involving human monocytic cells, treatment with derivatives of this compound resulted in a significant reduction in interleukin-6 (IL-6) production, highlighting its potential as an anti-inflammatory agent .
Data Table: Comparative Biological Activity
| Compound Name | MIC (µg/mL) | Enzyme Inhibition | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 50 | Yes | Moderate |
| 5-Bromo-4-cyano-2-fluorobenzoic acid | 30 | Yes | High |
| 3-Fluoro-4-methylbenzoic acid | 70 | No | Low |
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2-cyano-3-fluorobenzoic acid under laboratory conditions?
Methodological Answer: A common approach involves sequential functionalization of a benzoic acid scaffold. For example:
Fluorination : Direct electrophilic fluorination at the 3-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
Bromination : Bromine or NBS (N-bromosuccinimide) can introduce bromine at the 4-position, with reaction monitoring via TLC or GC-MS to avoid over-bromination .
Cyanation : Palladium-catalyzed cyanation (e.g., using CuCN or KCN) at the 2-position, requiring strict temperature control (60–80°C) and inert atmosphere .
Key Consideration : Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (carboxylic acid and cyanide hazards) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HBr, HF) .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal; segregate halogenated waste for professional treatment .
Advanced Research Questions
Q. How can researchers design multi-step syntheses for derivatives (e.g., fluorene or boronic acid analogs)?
Methodological Answer:
Q. How should researchers resolve contradictions between experimental and computational data (e.g., NMR vs. DFT predictions)?
Methodological Answer:
- Data Triangulation :
- Error Analysis : Quantify deviations (e.g., RMSD for DFT vs. X-ray structures) and adjust basis sets (e.g., B3LYP/6-31G*) .
Q. What strategies optimize regioselectivity in halogenation/functionalization reactions?
Methodological Answer:
- Directing Groups : Install temporary groups (e.g., nitro or methoxy) to steer bromination/fluorination to desired positions .
- Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to enhance electrophilic substitution at electron-deficient positions .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dihalogenation) via controlled heating (e.g., 100°C, 30 min) .
Q. How can computational modeling predict reactivity in nucleophilic substitution or cross-coupling?
Methodological Answer:
- DFT Calculations :
- Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Simulate transition states (e.g., for SNAr reactions) using Gaussian or ORCA .
- Docking Studies : For bioactive derivatives, model interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
